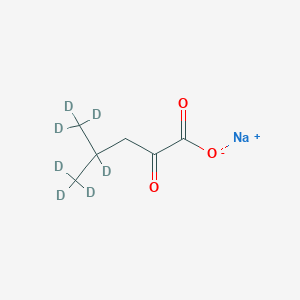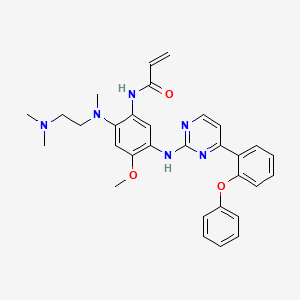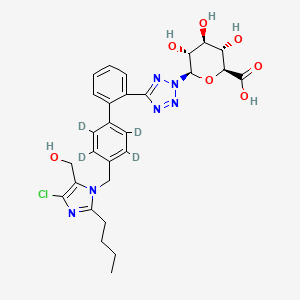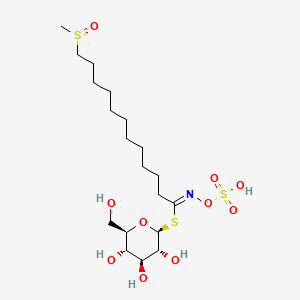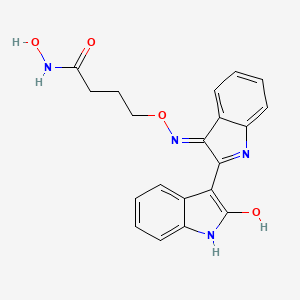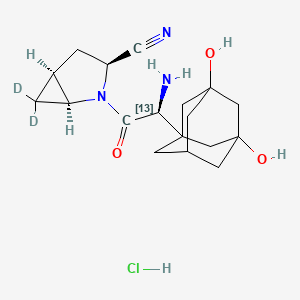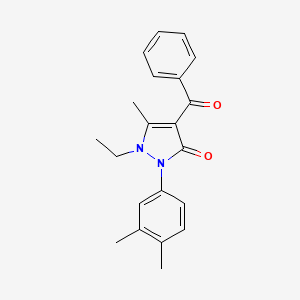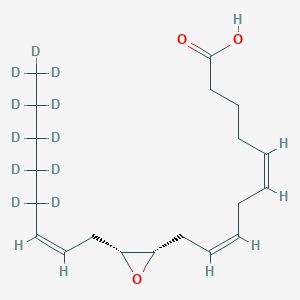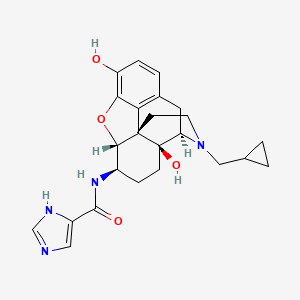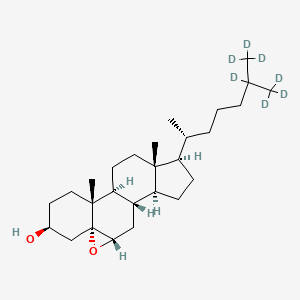
5alpha,6alpha-Epoxycholestanol-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha,6alpha-Epoxycholestanol-d7: is a deuterated derivative of 5alpha,6alpha-epoxycholestanol, a compound generated by the epoxidation of cholesterol . This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5alpha,6alpha-Epoxycholestanol-d7 is synthesized through the epoxidation of cholesterol The deuterated version, this compound, is prepared by incorporating deuterium atoms into the molecule .
Industrial Production Methods: The industrial production of this compound involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity . The process typically requires the use of specialized equipment and reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 5alpha,6alpha-Epoxycholestanol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxysterols.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: The epoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxysterols such as 3beta,5alpha,6beta-triol.
Reduction: Diols such as 5alpha,6beta-dihydroxycholestanol.
Substitution: Various substituted cholestanol derivatives.
Scientific Research Applications
Chemistry: 5alpha,6alpha-Epoxycholestanol-d7 is used as an internal standard in isotope dilution-mass spectrometry analysis . It is also employed in liquid chromatography with tandem mass spectrometry (LC-MS-MS) analysis of plasma samples .
Biology: The compound is used to study the metabolism of cholesterol and its derivatives . It helps in understanding the role of cholesterol epoxides in biological systems .
Medicine: this compound is used in anticancer research due to its ability to impair the redox state and affect atherogenesis . It is also studied for its role in hypercholesterolemia and its effects on liver X receptor (LXR) antagonism .
Industry: The compound is used in the development of pharmaceuticals and other chemical products .
Mechanism of Action
5alpha,6alpha-Epoxycholestanol-d7 exerts its effects by acting as a liver X receptor (LXR) antagonist . It impairs the redox state and affects atherogenesis . The compound is catabolized by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form 3beta,5alpha,6beta-triol . It also mediates steroid receptor coactivator (SRC) recruitment .
Comparison with Similar Compounds
Uniqueness: 5alpha,6alpha-Epoxycholestanol-d7 is unique due to its specific epoxidation at the 5alpha,6alpha positions and the incorporation of deuterium atoms . This makes it particularly useful as an internal standard in mass spectrometry and for studying the metabolism of cholesterol derivatives .
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9S,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1/i1D3,2D3,17D |
InChI Key |
PRYIJAGAEJZDBO-BXAOGQKHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


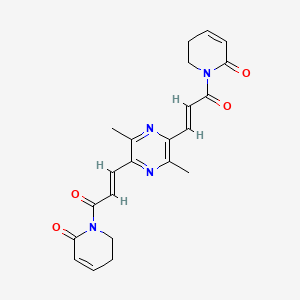
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
